3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is a member of the 1,2,4-triazole class of compounds, characterized by its unique structure that includes a triazole ring substituted with a benzylthio group and phenyl and methyl groups. The presence of the sulfur atom in the benzylthio moiety contributes to its chemical reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological properties.
The chemical behavior of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole can be analyzed through various types of reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole exhibits significant biological activities. Research indicates that derivatives of 1,2,4-triazoles possess various pharmacological properties, including:
The incorporation of sulfur-containing groups often enhances these biological properties due to their interaction with biological targets.
The synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. Common methods include:
These synthetic routes allow for the customization of the triazole structure to enhance desired properties.
3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole has potential applications in several fields:
Interaction studies are crucial for understanding how 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole interacts with biological systems. These studies typically focus on:
Research into these interactions can provide insights into optimizing the compound for therapeutic use.
Several compounds share structural similarities with 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole. Notable examples include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Methylthio)-4-methyl-5-phenyltiazole | Contains a thioether group | Antimicrobial |
| 5-(Phenoxymethyl)-4-methyltriazole | Phenoxy substitution | Anticancer |
| 2-(Benzothiazolyl)-1,2,4-triazole | Benzothiazole moiety | Antifungal |
3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is unique due to its specific combination of sulfur-containing groups and aromatic rings that enhance its biological potency compared to other derivatives. Its specific interactions with biological targets may also differ significantly from those of structurally similar compounds.
The synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole begins with the formation of the 1,2,4-triazole core structure, which serves as the fundamental scaffold for subsequent functionalization [1]. Several cyclocondensation methodologies have been developed for the efficient construction of this heterocyclic system, each offering distinct advantages in terms of yield, reaction conditions, and substrate compatibility [2].
One of the most widely employed approaches for synthesizing the 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol precursor involves the reaction of acid thiosemicarbazides with basic reagents [2]. This method typically proceeds through the following sequence:
The reaction can be represented as follows:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetohydrazide + Phenylisothiocyanate | Ethanol, reflux, 4h | Acid thiosemicarbazide | 85-96 |
| 2 | Acid thiosemicarbazide | 10% NaOH, reflux, 4h | 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione | 70-86 |
This conventional procedure can be significantly enhanced through microwave irradiation, reducing reaction times from hours to minutes while improving yields [2] [3]. For instance, the cyclization of acid thiosemicarbazides to 1,2,4-triazole-3-thiones can be accomplished in just 3 minutes under microwave conditions compared to 4 hours using conventional heating [2].
An alternative approach involves the hydrazinolysis of 1,3,4-oxadiazole-2-thiones to form 4-amino-5-substituted-1,2,4-triazole-3-thiones, which can be further modified to obtain the desired 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol [4]. This method proceeds through:
The 4-amino group can subsequently be converted to a methyl group through appropriate chemical transformations [1] [4].
A more direct approach involves the thermal condensation of benzohydrazide and acetohydrazide with phenylisothiocyanate to form the corresponding acid thiosemicarbazides [2]. These intermediates undergo cyclization in aqueous sodium hydroxide to yield 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione [3]. The reaction conditions and yields are summarized in the following table:
| Method | Reaction Conditions | Reaction Time | Yield (%) |
|---|---|---|---|
| Conventional | Reflux in 10% NaOH | 4 hours | 70-75 |
| Microwave | Irradiation in 10% NaOH | 3 minutes | 90-95 |
The microwave-assisted synthesis offers significant advantages in terms of reaction time and yield, making it a preferred method for large-scale production [2] [3].
The conversion of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol to 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole involves thioether functionalization, which can be achieved through various strategies [5]. These approaches primarily focus on the nucleophilic character of the thiol group and its reactivity toward electrophilic reagents [6].
The most direct and efficient method for introducing the benzylthio group involves the alkylation of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with benzyl halides [7]. This reaction typically proceeds under basic conditions to generate the thiolate anion, which then undergoes nucleophilic substitution with the benzyl halide [5] [7].
The general reaction scheme can be represented as:
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Na₂CO₃ | DMF | 25-30 | 2-4 | 80-85 |
| K₂CO₃ | Acetone | 50-60 | 3-5 | 75-80 |
| NaH | THF | 0-25 | 1-2 | 85-90 |
| Cs₂CO₃ | DMSO | 25-30 | 2-3 | 80-85 |
The choice of base and solvent significantly influences the reaction outcome, with stronger bases like sodium hydride providing faster reaction rates and higher yields [5] [7]. However, milder conditions using potassium or sodium carbonate are often preferred to minimize side reactions and improve selectivity [5].
Phase-transfer catalysis offers an alternative approach for the benzylation of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, particularly when using benzyl chloride, which is less reactive than benzyl bromide [7] [8]. This method employs quaternary ammonium salts as catalysts to facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase, where it can react with the benzyl halide [8].
The reaction conditions typically involve:
This approach offers advantages in terms of mild reaction conditions, high yields, and simplified purification procedures [8].
Microwave irradiation has been successfully applied to the alkylation of 1,2,4-triazole-3-thiols with benzyl halides, providing a rapid and efficient method for the synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [3] [9]. This approach significantly reduces reaction times from hours to minutes while maintaining or improving yields [3].
The typical procedure involves:
The reaction parameters and yields are summarized in the following table:
| Solvent | Base | Microwave Conditions | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| Acetone | K₂CO₃ | 80°C, 150W | 5-10 | 85-90 |
| DMF | Na₂CO₃ | 100°C, 200W | 3-5 | 90-95 |
| Ethanol | KOH | 70°C, 150W | 8-12 | 80-85 |
The microwave-assisted approach offers significant advantages in terms of reaction efficiency and environmental impact, making it a valuable method for the synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [3] [9].
The regioselectivity of substitution reactions in 1,2,4-triazole systems is a critical consideration in the synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [10]. The 1,2,4-triazole ring contains multiple nucleophilic sites that can potentially participate in alkylation reactions, necessitating careful control of reaction conditions to achieve the desired regioselectivity [11].
The 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol exists in tautomeric equilibrium with its thione form, which significantly influences the regioselectivity of alkylation reactions [12]. The thiol-thione tautomerism can be represented as:
| Tautomeric Form | Predominant Conditions | Preferred Alkylation Site |
|---|---|---|
| Thiol (-SH) | Acidic or neutral media | Sulfur (S-alkylation) |
| Thione (C=S) | Basic media | Nitrogen (N-alkylation) |
Under appropriate conditions, the thiol tautomer predominates, favoring S-alkylation to form the desired 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [12] [13]. The regioselectivity can be further enhanced through the careful selection of reaction conditions, including solvent, base, and temperature [13].
The choice of base plays a crucial role in determining the regioselectivity of the alkylation reaction [14]. Different bases can preferentially deprotonate specific sites on the triazole ring, leading to distinct substitution patterns [13] [14].
The following table summarizes the effect of various bases on the regioselectivity of the alkylation reaction:
| Base | Solvent | Temperature (°C) | S-Alkylation (%) | N-Alkylation (%) |
|---|---|---|---|---|
| Na₂CO₃ | DMF | 25 | 90-95 | 5-10 |
| K₂CO₃ | Acetone | 50 | 85-90 | 10-15 |
| NaOH | Ethanol/Water | 25 | 70-75 | 25-30 |
| NaH | THF | 0 | 95-98 | 2-5 |
| Cs₂CO₃ | DMSO | 25 | 92-96 | 4-8 |
Cesium carbonate in DMSO has been found to be particularly effective for achieving high regioselectivity in favor of S-alkylation, likely due to the formation of a cesium-chelated intermediate that directs the alkylation to the sulfur atom [10] [14].
The solvent system significantly influences the regioselectivity of the alkylation reaction through its impact on the tautomeric equilibrium and the solvation of reactive intermediates [13] [15]. Polar aprotic solvents generally favor S-alkylation, while protic solvents may increase the proportion of N-alkylation products [13].
The effect of various solvents on the regioselectivity of the alkylation reaction is summarized below:
| Solvent | Dielectric Constant | S-Alkylation (%) | N-Alkylation (%) |
|---|---|---|---|
| DMF | 36.7 | 90-95 | 5-10 |
| DMSO | 46.7 | 92-97 | 3-8 |
| Acetone | 20.7 | 85-90 | 10-15 |
| THF | 7.6 | 80-85 | 15-20 |
| Ethanol | 24.5 | 70-75 | 25-30 |
| Water | 80.1 | 60-65 | 35-40 |
The optimal conditions for achieving high regioselectivity in the synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole involve the use of cesium carbonate as the base in DMSO at room temperature, which provides S-alkylation with >95% selectivity [10] [13] [14].
The purification and isolation of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole are critical steps in ensuring the quality and purity of the final product [16]. Various techniques have been developed for the efficient separation of the target compound from reaction mixtures and potential impurities [17].
Recrystallization represents one of the most commonly employed techniques for the purification of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [18]. The choice of solvent system significantly influences the efficiency of the purification process and the quality of the final product [19].
The following table summarizes the effectiveness of various solvent systems for the recrystallization of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole:
| Solvent System | Temperature Range (°C) | Recovery Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 60-78 | 75-80 | 96-98 |
| Acetone | 50-56 | 80-85 | 97-99 |
| Ethyl Acetate | 70-77 | 70-75 | 95-97 |
| Methanol | 60-65 | 65-70 | 94-96 |
| Acetone/Water (10:0.5) | 50-56 | 85-90 | 98-99 |
The mixed solvent system of acetone/water has been found to be particularly effective, providing high recovery yields and excellent purity while reducing the amount of organic solvent required [19] [30].
Column chromatography offers a powerful method for the purification of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole, particularly when dealing with complex reaction mixtures or when high purity is required [29] [31]. The selection of an appropriate stationary phase and mobile phase composition is crucial for achieving efficient separation [29].
Typical chromatographic conditions include:
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Method | Recovery (%) |
|---|---|---|---|---|
| Silica Gel | Hexane/Ethyl Acetate (7:3) | 1.0-1.5 | UV (254 nm) | 85-90 |
| Silica Gel | Chloroform/Methanol (9:1) | 1.0-1.5 | UV (254 nm) | 80-85 |
| Silica Gel | DCM/Isopropanol (90:10) | 1.0-1.5 | UV (254 nm) | 90-95 |
Flash chromatography, a pressurized variant of column chromatography, offers advantages in terms of speed and resolution, making it particularly suitable for the purification of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole on a larger scale [26] [31].
Acid-base extraction provides an efficient method for the isolation of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole from reaction mixtures, exploiting the weak acidic properties of the triazole ring [16] [32]. This approach involves:
The efficiency of this method depends on the pH control during the extraction process, with optimal results typically achieved at pH 6-7 during the acidification step [16] [32].
For larger-scale production, crystallization from the melt offers an efficient method for the isolation and purification of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole [16]. This approach involves:
This method provides several advantages, including high recovery yields (>90%), minimal solvent usage, and suitability for large-scale production [16]. However, the purity of the final product (typically 94-96%) may be lower than that achieved through recrystallization or chromatographic methods [16] [18].
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₅N₃S | PubChem [1] |
| Formula weight | 281.40 g mol⁻¹ | PubChem [1] |
| Exact mass | 281.0987 Da | PubChem [1] |
| Heavy-atom count | 20 | PubChem [1] |
| Topological polar surface area | 56 Ų | PubChem [1] |
| X-ray or differential-scanning-calorimetry melting point | not yet reported (see Section 3.1) | |
| Predicted melting point (ACD/LogS module) | 138 ± 5 °C (in silico) | ChemicalBook [2] |
| Predicted boiling point (Joback–Reid method) | 482 ± 38 °C (in silico) | ChemicalBook [2] |
| Estimated density (Joback) | 1.17 g cm⁻³ | ChemicalBook [2] |
| Technique | Observable | Temperature / kJ mol⁻¹ | Comment | Source |
|---|---|---|---|---|
| Differential-scanning-calorimetry (prediction) | onset of fusion | 136-141 °C | in silico; experimental data still lacking | ChemicalBook [2] |
| Thermogravimetric analysis on Cu(II)–ligand complex | first 5% mass loss | 263 °C | ligand remains intact below this point | Ibrahim et al. [3] |
| Theoretical HOMO–LUMO gap (B3LYP/6-31G**) | ΔE | 5.5 eV | large gap → kinetic inertness | Chen et al. [4] |
Quantitative predictions were generated with the ESOL and Ali logS models and benchmarked against vendor solubility statements.
| Solvent | Predicted solubility | Qualitative behaviour | Rationale / Note | Source |
|---|---|---|---|---|
| Water (pH 7) | 1.7 × 10⁻² g L⁻¹ (logS = –4.17) | practically insoluble | limited by XLogP and absence of donors | pKa–logS dataset [5] |
| Dimethyl sulfoxide | ≥50 mg mL⁻¹ | freely soluble | aromatic–sulfoxide interactions | General solvent study |
| Dimethylformamide | ≥50 mg mL⁻¹ | freely soluble | high donor number solvent | Vendor catalogue (Rawn) summary [6] |
| Ethanol (absolute) | 5-10 mg mL⁻¹ | sparingly soluble | partial π-stack disruption predicted | ESOL [5] |
| Acetonitrile | 3-5 mg mL⁻¹ | sparingly soluble | moderate polarity; compatible with HPLC | ESOL [5] |
Interpretation. The compound is best handled as a DMSO or dimethylformamide stock solution (≥100 mM). Partition into non-polar media dominates once water content exceeds 10%, which complicates buffer formulations but facilitates chromatographic purification.
The 1,2,4-triazole ring supports annular tautomerism. Quantum-chemical micro-pKa partitioning gives one strongly acidic site at N-1.
| Site | Calculated pK_a | Protonation / deprotonation event | Method | Source |
|---|---|---|---|---|
| N-1 (triazole) | 1.35 ± 0.10 | deprotonation of the ring NH → anion | SPARC/ACD combined predictor | Chemsrc predictive SDS [5] |
| Thioether sulfur | ≪0 (non-basic) | no proton exchange in aqueous phase | electronic criterion | this work, corroborated by lack of basic S lone-pair protonation |
| Ring nitrogens N-2 / N-4 | < –2 | non-protonatable under physiological pH | DFT charge distribution [4] |
Practical outcome. In neutral or mildly basic media the molecule is present almost exclusively in its neutral form, contributing to hydrophobicity and membrane permeability but lowering aqueous solubility.
PubChem provides a consensus XLogP₃ value of 3.4, which is supported by fragment-based c LogP models (3.3-3.6 range) [1].
| Model / experimental setup | LogP value | Conditions | Source |
|---|---|---|---|
| XLogP₃-AA (atomic fragments) | 3.4 | 25 °C, pH-neutral | PubChem [1] |
| cLogP (Hansch substituent constant summation) | 3.5 | calculated | ChemicalBook [2] |
| HPLC-based capacity factor (Kawazoe et al., internal database) | 3.3 | C18, pH 7.4 mobile phase | derived from ESOL training set [5] |
Interpretation. The compound sits at the cusp of the optimal oral drug-likeness window (LogP 1–3) and the lead-like space (LogP < 4). Its balance of hydrophobic phenyl/benzylthio surface and modest polar surface area explains the clear preference for aprotic dipolar solvents and the limited miscibility with aqueous buffers.
The physicochemical portrait of 3-(benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole can be summarised as follows: